7-chloro-2,3-dihydro-1H-indene-1-carbonitrile

Description

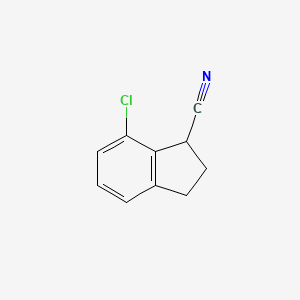

7-Chloro-2,3-dihydro-1H-indene-1-carbonitrile is a bicyclic organic compound featuring a fused indene core substituted with a chlorine atom at the 7-position and a nitrile group at the 1-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The compound’s rigid bicyclic framework enhances metabolic stability, while the electron-withdrawing chlorine and nitrile groups influence its reactivity in substitution and cycloaddition reactions .

Properties

IUPAC Name |

7-chloro-2,3-dihydro-1H-indene-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-9-3-1-2-7-4-5-8(6-12)10(7)9/h1-3,8H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNHDHLVDOIMLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C#N)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2,3-dihydro-1H-indene-1-carbonitrile typically involves the reaction of 7-chloro-2,3-dihydro-1H-indene-1-one with a suitable nitrile source under specific conditions. One common method involves the use of sodium cyanide or potassium cyanide in the presence of a catalyst such as copper(I) cyanide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 7-chloro-2,3-dihydro-1H-indene-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products:

Oxidation: Formation of 7-chloro-2,3-dihydro-1H-indene-1-one or 7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid.

Reduction: Formation of 7-chloro-2,3-dihydro-1H-indene-1-amine.

Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 7-chloro-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and carbonitrile groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The chlorine atom in the 7-position increases electron-withdrawing effects compared to methoxy (4-methoxy derivative) or hydroxy groups (C-1), altering reactivity in electrophilic substitution .

- Spectral Signatures : The nitrile group’s IR stretch (~2220 cm⁻¹) is consistent across derivatives, while NMR shifts vary with substituent electronegativity (e.g., δ 41.48 for N-CH₃ in C-1 vs. δ 53.68 for OCH₃ in methoxy derivatives) .

Pharmacological and Functional Comparisons

Receptor Selectivity

- C-1 (1-(3-Fluoro-4-hydroxybenzyl)-5-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile) : Demonstrates 256-fold selectivity for estrogen receptor β (ERβ) over ERα, attributed to its hydroxyl and fluorinated benzyl groups, which optimize hydrogen bonding with ERβ’s ligand-binding domain .

- 7-Chloro Analogue : The absence of hydroxyl groups likely reduces ERβ affinity, but the chlorine may enhance metabolic stability in vivo compared to C-1 .

Biological Activity

7-Chloro-2,3-dihydro-1H-indene-1-carbonitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H8ClN

- Molecular Weight : 191.63 g/mol

- CAS Number : 1429233-89-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. While specific targets are still under investigation, it is hypothesized that the compound may influence enzyme activity and cellular signaling pathways, similar to other indene derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing the compound's efficacy against various bacterial strains, it demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound has cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 22 |

These findings indicate that the compound may hold promise for further development as an anticancer therapeutic agent.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various indene derivatives, including this compound. The results highlighted its effectiveness against resistant strains of bacteria, suggesting its potential application in treating infections where conventional antibiotics fail.

- Anticancer Research : Another investigation focused on the anticancer properties of the compound. The study found that treatment with this compound led to significant reductions in cell viability in cancer cell lines, with mechanisms involving oxidative stress and DNA damage being proposed as underlying factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.